Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone, commonly referred to as benzyloxycarbonyl-Ile-Glu-Thr-Asp fluoromethyl ketone, is a synthetic compound that functions primarily as a selective inhibitor of caspase-8. Caspases are cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. This compound is particularly significant in the study of apoptosis mechanisms and has been utilized in various scientific research contexts.
The compound is synthesized through peptide chemistry techniques, often involving the modification of amino acids to introduce the fluoromethyl ketone moiety. It is commercially available from various chemical suppliers and is frequently used in laboratory settings for biochemical research.
Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone belongs to the class of peptidyl fluoromethyl ketones, which are recognized for their ability to irreversibly inhibit serine and cysteine proteases. These compounds are crucial in medicinal chemistry for their role as enzyme inhibitors and probes in studying proteolytic activities.
The synthesis of benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of protected amino acids to form the desired peptide sequence. The introduction of the fluoromethyl ketone group is achieved through specific chemical reactions that modify the terminal amino acid.
The molecular structure of benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone consists of a peptide backbone with a terminal fluoromethyl ketone group. The presence of the benzyloxycarbonyl protecting group enhances stability and solubility.
Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone primarily undergoes nucleophilic attack by thiol groups found in cysteine residues within target proteases. This reaction leads to the formation of covalent adducts that inhibit enzyme activity.
The mechanism of action involves the selective inhibition of caspase-8, which plays a pivotal role in apoptotic signaling pathways. By inhibiting this enzyme, benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone disrupts downstream signaling cascades that lead to cell death.
Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone has several important applications in scientific research:
Benzyloxycarbonyl-Isoleucine-Glutamic acid-Threonine-Aspartic acid-fluoromethyl ketone (Z-IETD-FMK) achieves caspase-8 inhibition through precise structural complementarity with the enzyme's active site. The peptide sequence (IETD) mirrors caspase-8's natural cleavage motif (Ile-Glu-Thr-Asp), enabling selective recognition. Key structural features include:
Table 1: Structural Determinants of Z-IETD-FMK Binding to Caspase-8
Structural Element | Binding Site Interaction | Functional Consequence |
---|---|---|
P1 Aspartate | S1 specificity pocket (ionic/hydrogen bonds) | Anchors C-terminus; essential for substrate recognition |
P4 Isoleucine | Hydrophobic S4 subsite | Stabilizes complex via van der Waals interactions |
Fluoromethyl ketone | Catalytic Cys360 residue | Irreversible alkylation via covalent thioether bond |
Benzyloxycarbonyl | Surface-exposed residues | Modulates membrane permeability and cell entry |
This binding specificity confers selectivity for caspase-8 (inhibitor constant [Kᵢ] = 0.02 μM) over caspase-3 (Kᵢ = 10 μM) and caspase-9 (Kᵢ = 15 μM), as demonstrated in kinetic competition assays [1] [6].
Z-IETD-FMK inhibits caspase-8 through a two-step kinetic mechanism involving initial reversible binding followed by irreversible covalent modification:
The inhibition follows saturation kinetics, evidenced by the concentration-dependent decrease in kₒbₛ. At saturating inhibitor concentrations (>10 μM), the maximum inactivation rate (kᵢₙₐcₜ) reaches 0.22 min⁻¹, reflecting complete active site occupancy [3]. This kinetic behavior is described by:
*k*ₒbₛ = (*k*ᵢₙₐcₜ × [I]) / (Kᵢ + [I])
Where Kᵢ is the concentration for half-maximal inactivation (0.8 μM for caspase-8) [6].
Table 2: Kinetic Parameters of Caspase-8 Inhibition by Z-IETD-FMK
Parameter | Value | Experimental Method | Biological Significance |
---|---|---|---|
Kᵢ | 0.8 μM | Fluorogenic substrate (IETD-AMC) assay | High affinity for caspase-8 active site |
kᵢₙₐcₜ | 0.22 min⁻¹ | Progress curve analysis | Irreversible complex formation rate |
Specificity Constant (kᵢₙₐcₜ/Kᵢ) | 275 M⁻¹s⁻¹ | Competitive kinetics | Selectivity over other caspases |
The FMK moiety’s reactivity is modulated by the peptide backbone: Hydration of the carbonyl group generates a gem-diol transition state analog, enhancing binding affinity prior to covalent modification [8]. This dual mechanism—transition state mimicry followed by irreversible inhibition—distinguishes FMK-based inhibitors from other caspase-directed electrophiles.
Caspase-8 exists as monomeric pro-enzyme (procaspase-8) or activated dimer. Z-IETD-FMK exhibits domain-specific actions across these forms:
These domain-specific effects underlie context-dependent biological outcomes: In glioma cells, Z-IETD-FMK blocks tumor necrosis factor alpha-induced ceramide generation by inhibiting caspase-8–mediated activation of neutral sphingomyelinase—a pathway requiring the caspase-8 catalytic domain but not its full proteolytic maturation [3] [6]. This illustrates how the inhibitor’s actions extend beyond simple enzymatic blockade to disrupt specific protein interaction networks governed by distinct caspase-8 domains.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5